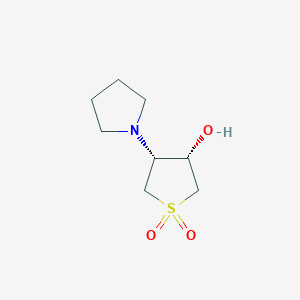
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalysis
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is utilized in organocatalysis, particularly in asymmetric Michael addition reactions. These reactions, catalyzed by organocatalysts like compoundⅠ derived from this molecule, achieve good to high yields and excellent enantioselectivities. The interaction between the catalyst and reactants, such as β-nitrostyrene, likely involves hydrogen bonding, crucial for understanding the catalysis mechanism (Cui Yan-fang, 2008).
Synthesis of Pyrrolidines
The molecule plays a significant role in the synthesis of pyrrolidines, particularly in processes like the aza-Payne rearrangement of 2,3-aziridin-1-ols. This rearrangement leads to the formation of epoxy amines, which, upon reaction with ylides, result in bis-anions. These bis-anions undergo ring-closure to yield pyrrolidines with complete stereochemical fidelity, contributing to the synthesis of nitrogen-containing ring systems (J. Schomaker et al., 2007).
Intercalating Nucleic Acids
This compound is used in synthesizing intercalating nucleic acids (INAs). The incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge to form an INA slightly destabilizes the INA-DNA duplex, whereas it strongly destabilizes the INA-RNA duplex. This differential stability is significant in understanding interactions within DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).
Enantiomerically Pure Pyrrolidin-3-ols
The molecule is integral in synthesizing enantiomerically pure pyrrolidin-3-ols. Through asymmetric 1,3-dipolar cycloaddition reactions, it contributes to creating high diastereomeric ratios in pyrrolidines. These pyrrolidines are valuable chiral building blocks for the synthesis of bioactive pyrrolidines and glycosidase inhibitors (Staffan Karlsson & H. Högberg, 2001).
Conducting Polymers
In the field of materials science, derivatives of this compound are used in synthesizing conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes exhibit low oxidation potentials and form cation radicals under certain conditions. These polymers have applications in electronics due to their stability in the electrically conducting form (G. Sotzing et al., 1996).
Properties
IUPAC Name |
(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVQGXRYOLGULJ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CS(=O)(=O)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CS(=O)(=O)C[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)
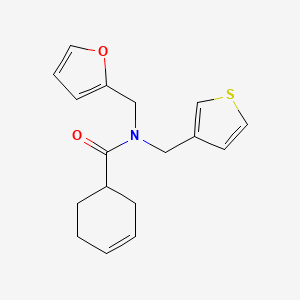
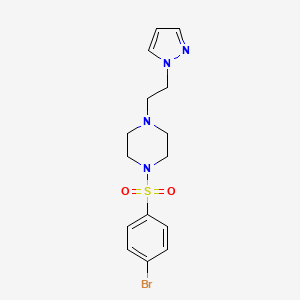
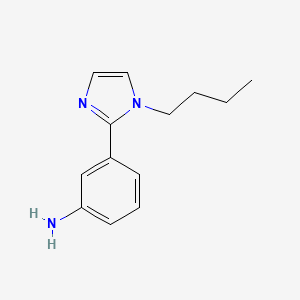

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)
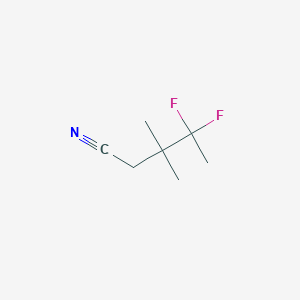
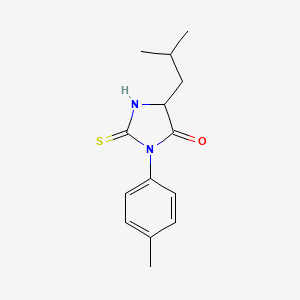
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)
![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)
